1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
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Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Biological Activity
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a piperazine ring substituted with a methoxyphenyl group and an indole moiety linked through an oxoethyl chain. The presence of these functional groups suggests a diverse range of biological activities, particularly in the realm of medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:
- Serotonin Receptors : The piperazine moiety is known for its affinity towards serotonin receptors, which may contribute to its psychoactive properties.
- Enzyme Inhibition : The indole structure is often associated with inhibition of kinases and other enzymes involved in cellular signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to this one exhibit significant antibacterial properties. For instance, derivatives containing piperazine rings have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Antitumor Activity
The indole component is also linked to antitumor activity. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the methoxyphenyl and morpholine groups significantly influence the compound's potency and selectivity. For example:
Modification | Effect on Activity |
---|---|
Addition of halogen groups on phenyl | Increased antibacterial activity |
Variation in morpholine substituents | Altered enzyme inhibition profile |
Changes in ethane dione moiety | Impact on cytotoxicity against tumor cells |
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on structurally similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Antitumor Potential : In vitro assays showed that derivatives led to significant reductions in cell viability in various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer), with IC50 values reported below 10 µM.
- Inflammation Models : In vivo studies using murine models indicated that treatment with related compounds resulted in a marked decrease in inflammation markers (e.g., TNF-alpha, IL-6), supporting their potential as anti-inflammatory agents.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-35-24-9-5-4-8-23(24)28-10-12-30(13-11-28)27(34)26(33)21-18-31(22-7-3-2-6-20(21)22)19-25(32)29-14-16-36-17-15-29/h2-9,18H,10-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUVWANHOQCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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